molecular formula C17H15N3O3 B11671748 2-(4-methoxyphenyl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

2-(4-methoxyphenyl)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

Cat. No.: B11671748
M. Wt: 309.32 g/mol
InChI Key: JZLWKWZZJZHXHS-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and an indole moiety. Its chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 2-(4-METHOXYPHENYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with an appropriate indole derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various hydrazone derivatives.

Scientific Research Applications

2-(4-METHOXYPHENYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the tricarboxylic acid cycle, affecting energy metabolism in cells . Additionally, it may induce oxidative stress in target cells, leading to cell damage or death.

Comparison with Similar Compounds

Similar compounds to 2-(4-METHOXYPHENYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE include:

These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of 2-(4-METHOXYPHENYL)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H15N3O3/c1-23-12-8-6-11(7-9-12)10-15(21)19-20-16-13-4-2-3-5-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3

InChI Key

JZLWKWZZJZHXHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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